1-phenyl-N-prop-2-enylcyclohexan-1-amine
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Overview
Description
N-allyl-1-phenylcyclohexanamine hydrochloride is an organic compound with the molecular formula C15H21N·HCl. It is a derivative of cyclohexanamine, where the amine group is substituted with an allyl group and a phenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-phenylcyclohexanamine hydrochloride typically involves the following steps:
Starting Materials: Cyclohexanone, phenylmagnesium bromide (Grignard reagent), and allyl bromide.
Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.
Dehydration: The 1-phenylcyclohexanol undergoes dehydration to form 1-phenylcyclohexene.
Amination: The 1-phenylcyclohexene is then subjected to amination with allylamine to form N-allyl-1-phenylcyclohexanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for N-allyl-1-phenylcyclohexanamine hydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-phenylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-allyl-1-phenylcyclohexanone.
Reduction: Formation of N-allyl-1-cyclohexylcyclohexanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-allyl-1-phenylcyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-1-phenylcyclohexanamine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
N-phenylcyclohexylamine: Lacks the allyl group, resulting in different chemical reactivity and biological activity.
N-allylcyclohexylamine: Lacks the phenyl group, leading to different pharmacological properties.
Uniqueness
N-allyl-1-phenylcyclohexanamine hydrochloride is unique due to the presence of both the allyl and phenyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
1-phenyl-N-prop-2-enylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUJVQXHXLMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1(CCCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276787 |
Source
|
Record name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2201-49-2 |
Source
|
Record name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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